molecular formula C6H9ClF2O B6432516 4,4-Difluoro-2,2-dimethylbutanoyl chloride CAS No. 2329305-81-7

4,4-Difluoro-2,2-dimethylbutanoyl chloride

Cat. No.: B6432516
CAS No.: 2329305-81-7
M. Wt: 170.58 g/mol
InChI Key: JULZGAUCXVOFEX-UHFFFAOYSA-N
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Description

4,4-Difluoro-2,2-dimethylbutanoyl chloride is an organofluorine compound characterized by the presence of two fluorine atoms and a butanoyl chloride group

Properties

IUPAC Name

4,4-difluoro-2,2-dimethylbutanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClF2O/c1-6(2,5(7)10)3-4(8)9/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULZGAUCXVOFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(F)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-2,2-dimethylbutanoyl chloride typically involves the fluorination of a suitable precursor. One common method involves the reaction of 2,2-dimethylbutanoyl chloride with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires stringent safety measures due to the hazardous nature of the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-2,2-dimethylbutanoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Reduction Reactions: The compound can be reduced to form 4,4-difluoro-2,2-dimethylbutanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of 4,4-difluoro-2,2-dimethylbutanoic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base such as triethylamine (TEA).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products

    Substitution: Amides, esters, thioesters.

    Reduction: 4,4-Difluoro-2,2-dimethylbutanol.

    Oxidation: 4,4-Difluoro-2,2-dimethylbutanoic acid.

Scientific Research Applications

4,4-Difluoro-2,2-dimethylbutanoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex fluorinated compounds.

    Pharmaceuticals: Potential intermediate in the synthesis of fluorinated drugs, which often exhibit enhanced biological activity and metabolic stability.

    Materials Science: Utilized in the development of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2,2-dimethylbutanoyl chloride involves its reactivity towards nucleophiles due to the presence of the electrophilic carbonyl carbon. The fluorine atoms increase the electrophilicity of the carbonyl group, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-fluorine bonds.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluorobenzophenone: Another fluorinated compound with applications in organic synthesis and materials science.

    2,2-Difluoro-1,1-biphenyl-4,4-diol: A fluorinated biphenyl derivative used in the synthesis of advanced materials.

Uniqueness

4,4-Difluoro-2,2-dimethylbutanoyl chloride is unique due to its specific structure, which combines the properties of a butanoyl chloride with the enhanced reactivity imparted by the fluorine atoms

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